[2-(3,4-Dichloroanilino)-1,3-thiazol-5-yl](phenyl)methanone
CAS No.: 339023-05-1
Cat. No.: VC7189127
Molecular Formula: C16H10Cl2N2OS
Molecular Weight: 349.23
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 339023-05-1 |
|---|---|
| Molecular Formula | C16H10Cl2N2OS |
| Molecular Weight | 349.23 |
| IUPAC Name | [2-(3,4-dichloroanilino)-1,3-thiazol-5-yl]-phenylmethanone |
| Standard InChI | InChI=1S/C16H10Cl2N2OS/c17-12-7-6-11(8-13(12)18)20-16-19-9-14(22-16)15(21)10-4-2-1-3-5-10/h1-9H,(H,19,20) |
| Standard InChI Key | NJFOBLXUYRGYLS-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C(=O)C2=CN=C(S2)NC3=CC(=C(C=C3)Cl)Cl |
Introduction
[2-(3,4-Dichloroanilino)-1,3-thiazol-5-ylmethanone](pplx://action/followup) is an organic compound that belongs to the class of thiazole derivatives. These compounds are widely studied for their potential biological and pharmacological activities. The compound is characterized by a thiazole core, substituted with a phenylmethanone group and a dichloroanilino moiety. Its structural features make it a candidate for applications in drug discovery, particularly in the fields of anticancer and antimicrobial research.
Synthesis
The synthesis of 2-(3,4-Dichloroanilino)-1,3-thiazol-5-ylmethanone typically involves the condensation of a dichloroaniline derivative with a thiazole intermediate. The reaction often proceeds via cyclization under controlled conditions:
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Starting Materials:
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Dichloroaniline (3,4-dichlorophenylamine)
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Thiazole precursor (e.g., thioamide or thiourea derivatives)
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Benzoyl chloride
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Reaction Conditions:
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Solvent: Ethanol or acetonitrile
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Catalyst: Acidic or basic catalysts (e.g., HCl or NaOH)
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Temperature: Moderate heating (~80–120°C)
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This process yields the target compound with high purity after recrystallization or chromatographic purification.
Anticancer Potential
Preliminary studies suggest that 2-(3,4-Dichloroanilino)-1,3-thiazol-5-ylmethanone exhibits cytotoxic activity against various cancer cell lines. The compound likely interferes with mitotic processes or DNA replication pathways, common mechanisms for thiazole derivatives.
Analytical Data
The structure and purity of 2-(3,4-Dichloroanilino)-1,3-thiazol-5-ylmethanone are confirmed using the following analytical techniques:
| Technique | Observations |
|---|---|
| NMR (¹H and ¹³C) | Chemical shifts consistent with aromatic and thiazole protons |
| Mass Spectrometry (MS) | Molecular ion peak at m/z = 349 confirming molecular weight |
| Infrared Spectroscopy (IR) | Characteristic C=O stretch at ~1700 cm⁻¹; N-H stretch at ~3300 cm⁻¹ |
Medicinal Chemistry
The compound serves as a scaffold for designing new drugs targeting cancer and infectious diseases due to its versatile functional groups.
Material Science
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